6-Butyl-benzothiazol-2-ylamine
Overview
Description
6-Butyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C11H14N2S1. It has a molecular weight of 206.311. The compound is solid in its physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-Butyl-benzothiazol-2-ylamine. However, benzothiazoles can be synthesized through various methods2. For instance, a straightforward synthesis of 2-arylbenzothiazoles can be achieved from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system2.Molecular Structure Analysis
The 6-Butyl-benzothiazol-2-ylamine molecule contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole3.Chemical Reactions Analysis
Specific chemical reactions involving 6-Butyl-benzothiazol-2-ylamine are not available. However, benzothiazoles can undergo various chemical reactions2. For example, 2-aminothiophenol can react with aldehydes to form 2-substituted benzothiazoles2.Physical And Chemical Properties Analysis
6-Butyl-benzothiazol-2-ylamine has a molecular weight of 206.311. It is a solid compound1. The InChI code for this compound is 1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13)1.Scientific Research Applications
Modification of Biologically Active Compounds
Research demonstrates the modification of biologically active compounds like riluzole with benzothiazol-2-ylamine derivatives for enhanced effects on neuronal receptors and neurotransmitter modulation. This modification strategy explores the impact on NMDA receptors and the glutamate neurotransmitter system, suggesting potential applications in neuropharmacology (Sokolov et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives, including those related to 6-Butyl-benzothiazol-2-ylamine, have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. Their effectiveness suggests applications in materials protection and the extension of the lifespan of metal components in industrial settings (Hu et al., 2016).
Organic Synthesis
The molecule has been utilized in organic synthesis processes, such as the Passerini three-component reaction, to produce α-benzothiazole acyloxyamides. This illustrates its role in the development of novel organic compounds with potential applications in drug development and synthetic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).
Anticancer Research
Compounds derived from benzothiazole, including modifications with 6-Butyl-benzothiazol-2-ylamine, have shown promising anticancer activity. These derivatives have been tested against various cancer cell lines, revealing potential therapeutic applications in oncology (Havrylyuk et al., 2010).
Antiparasitic Properties
Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These findings open avenues for new treatments for parasitic infections (Delmas et al., 2002).
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives, including those synthesized from 6-Butyl-benzothiazol-2-ylamine, has been extensively studied. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).
Advanced Material Applications
Research into the fluorescence properties of benzothiazole-based ligands and their metal complexes indicates potential applications in the development of novel materials with specific optical properties for use in sensing, imaging, and electronics (Gulcan et al., 2014).
Safety And Hazards
Future Directions
Benzothiazole and its derivatives have been the subject of extensive research due to their wide range of pharmacological properties4. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
6-butyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGBNISGCXRRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364537 | |
Record name | 6-Butyl-benzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-benzothiazol-2-ylamine | |
CAS RN |
65948-20-1 | |
Record name | 6-Butyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65948-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Butyl-benzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.